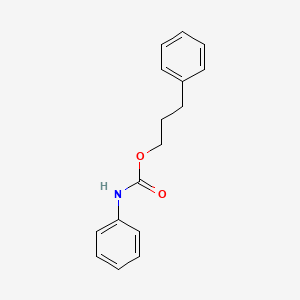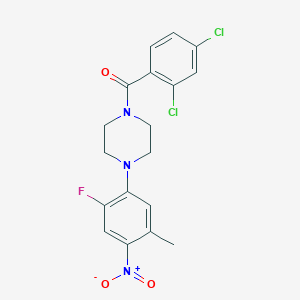![molecular formula C14H19BrClNO2 B4882072 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine, also known as BCEP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BCEP is a pyrrolidine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine interacts with the lipid bilayer of the cell membrane, causing membrane depolarization and ultimately leading to cell death. The exact mechanism of action of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to have low cytotoxicity in mammalian cells, indicating that it may have minimal side effects in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to have low toxicity in vitro, making it a safe compound to work with. However, 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has some limitations for use in lab experiments. Its mechanism of action is still under investigation, and further studies are needed to fully understand its mode of action. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine also has limited solubility in water, which may hinder its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has potential applications in various fields, including medicinal chemistry, drug discovery, and material science, and further studies are needed to explore these applications. Additionally, modifications to the structure of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine may lead to the development of more potent and selective compounds. Overall, 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine is a promising compound for further research and development.
Métodos De Síntesis
The synthesis of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine involves the reaction of 2-(2-bromo-4-chlorophenoxy)ethanol with pyrrolidine in the presence of a base. The reaction results in the formation of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine, which can be purified using various techniques such as column chromatography. The purity and yield of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine can be optimized by modifying the reaction conditions, such as temperature and reaction time.
Aplicaciones Científicas De Investigación
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to exhibit antibacterial activity against various strains of bacteria, making it a potential lead compound for the development of new antibiotics. 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine has also been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation.
Propiedades
IUPAC Name |
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c15-13-11-12(16)3-4-14(13)19-10-9-18-8-7-17-5-1-2-6-17/h3-4,11H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQMXHFGHXCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7018523 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-iodo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4882002.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)


![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)
![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)
![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)


![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)